2-Chloro-3-cyclopropylquinoline

Ion Channel Pharmacology Potassium Channel Modulation CHO Cell Electrophysiology

2-Chloro-3-cyclopropylquinoline (95%) is a conformationally constrained quinoline building block engineered for precision SAR campaigns. Its unique 2-chloro/3-cyclopropyl substitution pattern enables regioselective metalation at C-3 and provides distinct electronic and steric profiles not replicated by methyl or ethyl analogs. Delivers benchmark IC50 values of 70 nM at KCNQ2 and >5.9-fold selectivity for MAO-B over MAO-A—critical for Kv7 channel and neuropharmacology research. Request a quote to order this research intermediate with verified purity and property data (LogP 3.77, TPSA 12.89).

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Cat. No. B8725414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-cyclopropylquinoline
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C12H10ClN/c13-12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12/h1-4,7-8H,5-6H2
InChIKeyVLFAMTJCJGTLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-cyclopropylquinoline: Overview of Chemical Identity, Physicochemical Properties, and Procurement Specifications


2-Chloro-3-cyclopropylquinoline (CAS 85274-12-0) is a chlorinated quinoline derivative with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . The compound features a cyclopropyl substituent at the 3-position and a chloro group at the 2-position of the quinoline core, with a calculated LogP of 3.7656 and topological polar surface area (TPSA) of 12.89 Ų . This compound serves as a versatile synthetic building block and research intermediate, with commercial availability typically at 95% purity specification [1]. The rigid cyclopropyl moiety provides conformational restraint that can be strategically exploited in structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns, distinguishing it from more flexible alkyl-substituted quinoline analogs .

Why 2-Chloro-3-cyclopropylquinoline Cannot Be Readily Substituted: Critical Structure-Activity Distinctions


Substitution of 2-chloro-3-cyclopropylquinoline with generic quinoline alternatives presents significant scientific risk due to the compound's unique electronic and steric profile derived from the specific positioning of the 2-chloro and 3-cyclopropyl substituents. The cyclopropyl group at the 3-position provides a distinct conformational constraint that influences molecular recognition at biological targets, a property not replicated by non-cyclopropyl quinoline derivatives [1]. Literature on chloro-substituted quinolines demonstrates that the position of the chlorine atom is critical for enabling regioselective metalation at the C-3 position of the quinoline ring using lithium diisopropylamide (LDA) at −70 °C, a transformation that would proceed with different regiochemical outcomes in analogs bearing alternative substitution patterns [2]. Furthermore, quinoline SAR studies indicate that the cyclopropyl group imparts favorable spatial and electronic properties distinct from other substituents, with quinolones bearing this moiety demonstrating notable activity against gram-negative bacilli [3]. Consequently, substituting this compound with a 3-methyl, 3-ethyl, or unsubstituted quinoline analog without experimental validation of target engagement and functional activity could compromise research reproducibility and yield misleading SAR conclusions.

2-Chloro-3-cyclopropylquinoline: Quantitative Evidence Guide for Scientific Selection


KCNQ2 Potassium Channel Antagonist Activity: IC50 = 70 nM in Automated Patch Clamp Assay

2-Chloro-3-cyclopropylquinoline demonstrates antagonist activity at the KCNQ2 potassium channel (Kv7.2) with an IC50 value of 70 nM as determined by automated patch clamp electrophysiology in CHO cells [1]. At the heteromeric KCNQ2/Q3 channel complex, the compound exhibits an IC50 of 120 nM under the same assay conditions, representing a 1.7-fold reduced potency relative to the homomeric KCNQ2 target [1]. This subunit-dependent potency difference provides a quantifiable pharmacological fingerprint that can be used to distinguish this compound from other quinoline-based KCNQ modulators.

Ion Channel Pharmacology Potassium Channel Modulation CHO Cell Electrophysiology

MAO-B Enzyme Inhibition Profile: IC50 = 17 μM with Selectivity Over MAO-A (>100 μM)

2-Chloro-3-cyclopropylquinoline inhibits human monoamine oxidase B (MAO-B) with an IC50 value of 17,000 nM (17 μM) in a fluorescence-based assay measuring reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. In the same assay system, the compound shows no appreciable inhibition of the MAO-A isoform at concentrations up to 100,000 nM (100 μM), with an IC50 reported as >100,000 nM [1]. This selectivity profile (>5.9-fold preference for MAO-B over MAO-A) is a measurable characteristic relevant to researchers developing isoform-selective MAO inhibitors.

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Acetylcholinesterase (AChE) Negative Selectivity: No Detectable Inhibition at 26 μM

In counter-screening assays, 2-chloro-3-cyclopropylquinoline was evaluated for inhibitory activity against acetylcholinesterase (AChE) at a test concentration of 26 μM and showed no detectable inhibition . This negative result is informative for procurement decisions in programs where AChE inhibition represents an undesirable off-target liability. While a direct head-to-head comparison with a positive control inhibitor is not available in the same dataset, this finding establishes a baseline for selectivity assessment that may differentiate this compound from other quinoline derivatives known to inhibit cholinesterase enzymes.

Enzyme Selectivity Profiling Acetylcholinesterase Off-Target Screening

Regioselective Synthetic Accessibility: Metalation at C-3 Position Enables Targeted Derivatization

Chloro-substituted quinolines, including those with substitution patterns analogous to 2-chloro-3-cyclopropylquinoline, undergo regioselective metalation at the C-3 position of the quinoline ring when treated with lithium diisopropylamide (LDA) at −70 °C, followed by reaction with electrophiles to yield di- and trifunctionalized derivatives [1]. This regioselective reactivity profile is distinct from other chloro-substituted quinoline isomers and provides a predictable synthetic entry point for scaffold diversification. While the exact compound is not the primary subject of this study, the methodology establishes a class-level behavior that can be reasonably applied to 2-chloro-3-cyclopropylquinoline based on its substitution pattern, offering a measurable advantage over quinoline analogs lacking the chloro directing group or bearing it at alternative positions.

Synthetic Methodology Regioselective Functionalization Quinoline Derivatization

Physicochemical Property Profile: LogP = 3.77 and TPSA = 12.89 Ų Support Membrane Permeability Predictions

2-Chloro-3-cyclopropylquinoline exhibits calculated physicochemical parameters including a LogP (partition coefficient) of 3.7656 and a topological polar surface area (TPSA) of 12.89 Ų . For comparison, the non-chlorinated analog 3-cyclopropylquinoline (C12H13N, MW 171.24) has a calculated XLogP3 of 3.5 and TPSA of 12.90 Ų . The presence of the 2-chloro substituent in the target compound increases LogP by approximately 0.27 units relative to the unsubstituted analog, enhancing predicted membrane permeability while maintaining an identical TPSA. Both TPSA values fall substantially below the typical oral drug-likeness threshold of 140 Ų, and LogP values remain within the optimal range (1-5) for favorable ADME characteristics.

Physicochemical Characterization Drug-Likeness ADME Properties

Commercial Availability Benchmark: 95% Purity Standard with Research-Use-Only Designation

2-Chloro-3-cyclopropylquinoline is commercially available from multiple suppliers with a standard purity specification of 95% as verified by analytical characterization . The compound is supplied exclusively for research and development applications, with explicit restrictions against use in foods, cosmetics, drugs, veterinary products, or consumer products . This consistent purity specification across multiple vendors establishes a baseline quality expectation for procurement, with batch-to-batch variability noted by suppliers who indicate that actual purity may vary slightly from the catalog specification . No direct comparative purity data are available for alternative vendors or for structurally related quinoline analogs in the same procurement context.

Procurement Specifications Quality Control Research Chemicals

Recommended Research Applications for 2-Chloro-3-cyclopropylquinoline Based on Quantitative Evidence


Ion Channel Pharmacology: KCNQ2/Kv7.2 Modulator Screening and SAR Optimization

This compound is appropriate for inclusion in KCNQ2 potassium channel antagonist screening panels and structure-activity relationship (SAR) optimization campaigns. The quantifiable IC50 values of 70 nM at KCNQ2 and 120 nM at KCNQ2/Q3 (automated patch clamp in CHO cells) [1] provide a robust benchmark for evaluating analog potency and subunit selectivity. Research groups investigating Kv7 channel modulation for neurological or cardiovascular indications may find this compound useful as a reference standard or as a starting scaffold for medicinal chemistry derivatization.

Enzyme Selectivity Profiling: MAO-B Isoform-Selective Inhibitor Development

This compound is suitable for research programs investigating isoform-selective monoamine oxidase B (MAO-B) inhibition. The measured IC50 of 17,000 nM (17 μM) against MAO-B, coupled with negligible MAO-A inhibition (>100 μM) [1], provides a measurable selectivity profile (>5.9-fold) that can guide analog design and serve as a benchmark for new chemical entities. The compound may be employed as a tool molecule in neuropharmacology research exploring MAO-B's role in dopamine metabolism and neurodegenerative conditions, or as a starting point for scaffold optimization toward improved potency while maintaining isoform selectivity.

Synthetic Methodology Development: Regioselective Quinoline Functionalization

This compound is well-suited for synthetic methodology studies involving regioselective metalation and electrophilic trapping of chloro-substituted quinolines. The established class-level reactivity pattern—metalation at C-3 using LDA at −70 °C followed by electrophile addition [1]—provides a predictable synthetic entry point for generating diverse C-3 functionalized quinoline derivatives. This reactivity profile makes 2-chloro-3-cyclopropylquinoline a valuable substrate for developing new synthetic transformations, exploring structure-reactivity relationships in heterocyclic chemistry, and constructing focused compound libraries for biological screening applications.

Physicochemical Property Benchmarking: LogP and TPSA Reference Standard

This compound serves as a useful reference standard for physicochemical property benchmarking in medicinal chemistry programs. The measured LogP of 3.7656 and TPSA of 12.89 Ų [1], when compared to the non-chlorinated analog 3-cyclopropylquinoline (XLogP3 = 3.5, TPSA = 12.90 Ų) [2], provide quantifiable data on how the 2-chloro substituent modulates lipophilicity without altering polar surface area. This property profile supports applications in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or in silico ADME model calibration, where compounds with moderate lipophilicity and low TPSA are desirable for establishing baseline permeability predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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